Welcome to the BenchChem Online Store!
molecular formula C10H16 B1212284 (-)-Camphene CAS No. 5794-04-7

(-)-Camphene

Cat. No. B1212284
M. Wt: 136.23 g/mol
InChI Key: CRPUJAZIXJMDBK-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552069B2

Procedure details

Total cholesterol, triglyceride and glucose levels in the serum were measured twice for each using a commercially available kit (Bio Clinical system), and insulin level was measured by ELISA using a mouse insulin kit (Shibayaki, Japan). Lipids were extracted from the liver tissue according to Folch et al.'s method. After adding 1 mL of distilled water to 0.25 g of liver tissue, the liver tissue was homogenized using a Polytron homogenizer (IKA-Werke GmbH & Co., Ultra-Turrax, Staufen, Germany). After adding 5 mL of chloroform:methanol solution (2:1, v/v) to the homogenate and mixing well, the mixture was centrifuged at 1000×g for 10 minutes. After adding 2 mL of chloroform:methanol solution (2:1, v/v) again to the supernatant, the same procedure was repeated to completely separate the lipid components of the liver. After adding 3 mL of chloroform:methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute, followed by centrifugation at 1000×g for 10 minutes, the resulting pellets were completely dried with nitrogen gas. The dried lipids were dissolved in 1 mL of methanol and then analyzed. The same kit (Bio Clinical system) as the one used for the serum analysis was used to measure the triglyceride level of the liver tissue.
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
triglyceride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H:13]3[C@H:24]([CH2:25]C2)[C@:22]2([CH3:23])[C:16]([CH2:17][C@H](C[CH2:21]2)O)=[CH:15][CH2:14]3)CC1)C)C.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[CH:24]12[CH2:25][CH:15]([CH2:14][CH2:13]1)[C:16](=[CH2:17])[C:22]2([CH3:21])[CH3:23]

Inputs

Step One
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
Step Two
Name
triglyceride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Stirring
Type
CUSTOM
Details
the liver tissue was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Lipids were extracted from the liver tissue
ADDITION
Type
ADDITION
Details
After adding 1 mL of distilled water to 0.25 g of liver tissue
ADDITION
Type
ADDITION
Details
After adding 5 mL of chloroform
ADDITION
Type
ADDITION
Details
methanol solution (2:1, v/v) to the homogenate and mixing well
ADDITION
Type
ADDITION
Details
After adding 2 mL of chloroform
CUSTOM
Type
CUSTOM
Details
to completely separate the lipid components of the liver
ADDITION
Type
ADDITION
Details
After adding 3 mL of chloroform
ADDITION
Type
ADDITION
Details
methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute
Duration
1 min
WAIT
Type
WAIT
Details
g for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the resulting pellets were completely dried with nitrogen gas
DISSOLUTION
Type
DISSOLUTION
Details
The dried lipids were dissolved in 1 mL of methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C12C(C)(C)C(=C)C(CC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08552069B2

Procedure details

Total cholesterol, triglyceride and glucose levels in the serum were measured twice for each using a commercially available kit (Bio Clinical system), and insulin level was measured by ELISA using a mouse insulin kit (Shibayaki, Japan). Lipids were extracted from the liver tissue according to Folch et al.'s method. After adding 1 mL of distilled water to 0.25 g of liver tissue, the liver tissue was homogenized using a Polytron homogenizer (IKA-Werke GmbH & Co., Ultra-Turrax, Staufen, Germany). After adding 5 mL of chloroform:methanol solution (2:1, v/v) to the homogenate and mixing well, the mixture was centrifuged at 1000×g for 10 minutes. After adding 2 mL of chloroform:methanol solution (2:1, v/v) again to the supernatant, the same procedure was repeated to completely separate the lipid components of the liver. After adding 3 mL of chloroform:methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute, followed by centrifugation at 1000×g for 10 minutes, the resulting pellets were completely dried with nitrogen gas. The dried lipids were dissolved in 1 mL of methanol and then analyzed. The same kit (Bio Clinical system) as the one used for the serum analysis was used to measure the triglyceride level of the liver tissue.
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
triglyceride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H:13]3[C@H:24]([CH2:25]C2)[C@:22]2([CH3:23])[C:16]([CH2:17][C@H](C[CH2:21]2)O)=[CH:15][CH2:14]3)CC1)C)C.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[CH:24]12[CH2:25][CH:15]([CH2:14][CH2:13]1)[C:16](=[CH2:17])[C:22]2([CH3:21])[CH3:23]

Inputs

Step One
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
Step Two
Name
triglyceride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Stirring
Type
CUSTOM
Details
the liver tissue was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Lipids were extracted from the liver tissue
ADDITION
Type
ADDITION
Details
After adding 1 mL of distilled water to 0.25 g of liver tissue
ADDITION
Type
ADDITION
Details
After adding 5 mL of chloroform
ADDITION
Type
ADDITION
Details
methanol solution (2:1, v/v) to the homogenate and mixing well
ADDITION
Type
ADDITION
Details
After adding 2 mL of chloroform
CUSTOM
Type
CUSTOM
Details
to completely separate the lipid components of the liver
ADDITION
Type
ADDITION
Details
After adding 3 mL of chloroform
ADDITION
Type
ADDITION
Details
methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute
Duration
1 min
WAIT
Type
WAIT
Details
g for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the resulting pellets were completely dried with nitrogen gas
DISSOLUTION
Type
DISSOLUTION
Details
The dried lipids were dissolved in 1 mL of methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C12C(C)(C)C(=C)C(CC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.